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Compound of Interest

Compound Name: Methaphenilene

Cat. No.: B1676368 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of

Methaphenilene, an antihistamine and anticholinergic compound. The guide details the

expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) analyses, offering a predictive framework for researchers. Detailed

experimental protocols for acquiring this data are also provided, alongside graphical

representations of the analytical workflows.

Molecular Structure and Spectroscopic Overview
Methaphenilene, with the chemical formula C₁₅H₂₀N₂S and a molar mass of approximately

260.40 g/mol , possesses a unique structure that gives rise to a characteristic spectroscopic

fingerprint.[1] Its IUPAC name is N,N-Dimethyl-N′-phenyl-N′-(thiophen-2-ylmethyl)ethane-1,2-

diamine.[1] The key structural features to be identified by spectroscopic methods include the

phenyl group, the thiophene ring, the ethylenediamine backbone, and the N,N-dimethyl and N-

methylene substituents.

Data Presentation
The following tables summarize the predicted quantitative data for the spectroscopic analysis

of Methaphenilene. These predictions are based on established principles of spectroscopy

and data from structurally related compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for Methaphenilene in CDCl₃

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

N(CH₃)₂ 2.2 - 2.4 Singlet 6H

-CH₂-N(CH₃)₂ 2.5 - 2.7 Triplet 2H

-CH₂-N(Ph) 3.6 - 3.8 Triplet 2H

Thiophene-CH₂- 4.5 - 4.7 Singlet 2H

Phenyl-H (ortho, para) 6.8 - 7.3 Multiplet 3H

Phenyl-H (meta) 6.6 - 6.8 Multiplet 2H

Thiophene-H (H5) ~7.2 Doublet 1H

Thiophene-H (H3) ~6.9 Doublet 1H

Thiophene-H (H4) ~6.9 Triplet 1H

Table 2: Predicted ¹³C NMR Chemical Shifts for Methaphenilene in CDCl₃
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Carbon Predicted Chemical Shift (δ, ppm)

N(CH₃)₂ ~45

-CH₂-N(CH₃)₂ ~57

-CH₂-N(Ph) ~50

Thiophene-CH₂- ~55

Thiophene-C2 ~140

Thiophene-C3 ~125

Thiophene-C4 ~126

Thiophene-C5 ~124

Phenyl-C1 (ipso) ~148

Phenyl-C2, C6 ~112

Phenyl-C3, C5 ~129

Phenyl-C4 ~116

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies for Methaphenilene

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

C-H (Aromatic) 3100 - 3000 Medium

C-H (Aliphatic) 3000 - 2850 Medium

C=C (Aromatic) 1600 - 1450 Medium-Strong

C-N (Aliphatic Amine) 1250 - 1020 Medium

C-S (Thiophene) ~850 Medium

Aromatic C-H Bending 900 - 675 Strong
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Mass Spectrometry (MS)
Table 4: Predicted Key Mass Fragments for Methaphenilene (Electron Ionization)

m/z Proposed Fragment

260 [M]⁺ (Molecular Ion)

202 [M - N(CH₃)₂CH₂]⁺

188 [M - CH₂N(CH₃)₂CH₂]⁺

97 [C₄H₄S-CH₂]⁺ (Thienylmethyl cation)

77 [C₆H₅]⁺ (Phenyl cation)

58 [CH₂=N(CH₃)₂]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen

framework of Methaphenilene.

Materials and Equipment:

Methaphenilene sample

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

NMR tubes (5 mm)

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Dissolve 5-10 mg of Methaphenilene in approximately 0.6 mL of CDCl₃

in a clean, dry vial.
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Transfer: Transfer the solution to a 5 mm NMR tube.

Instrumentation:

Insert the NMR tube into the spectrometer's probe.

Lock onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds, and 16-64 scans.

Process the spectrum by applying a Fourier transform, phase correction, and baseline

correction.

Reference the spectrum to the TMS signal at 0.00 ppm.

Integrate the signals and determine the multiplicities.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation

delay of 2-5 seconds, and 512-2048 scans.

Process the spectrum similarly to the ¹H spectrum.

Reference the spectrum to the CDCl₃ signal at 77.16 ppm.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in Methaphenilene based on their

characteristic vibrational frequencies.
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Materials and Equipment:

Methaphenilene sample

Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR)

accessory

Spatula

Solvent for cleaning (e.g., isopropanol)

Procedure:

Background Spectrum: Record a background spectrum of the clean ATR crystal to account

for atmospheric CO₂ and H₂O.

Sample Application: Place a small amount of the solid Methaphenilene sample onto the ATR

crystal.

Pressure Application: Apply pressure using the instrument's clamp to ensure good contact

between the sample and the crystal.

Spectrum Acquisition:

Acquire the IR spectrum of the sample.

Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and 16-32

scans.

Data Processing: The acquired spectrum is automatically ratioed against the background

spectrum to produce the final absorbance or transmittance spectrum.

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a

soft tissue.

Mass Spectrometry (MS)
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Objective: To determine the molecular weight of Methaphenilene and to study its

fragmentation pattern to support structural elucidation.

Materials and Equipment:

Methaphenilene sample

Gas Chromatograph-Mass Spectrometer (GC-MS)

Volatile organic solvent (e.g., methanol or dichloromethane)

Microsyringe

Procedure:

Sample Preparation: Prepare a dilute solution of Methaphenilene (approximately 1 mg/mL)

in a volatile organic solvent.

GC-MS Setup:

Set the GC oven temperature program (e.g., initial temperature of 100°C, ramp at

10°C/min to 250°C, hold for 5 minutes).

Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

Use a suitable capillary column (e.g., DB-5ms).

Set the MS to operate in Electron Ionization (EI) mode at 70 eV.

Set the mass scan range (e.g., 40-400 m/z).

Injection: Inject 1 µL of the sample solution into the GC inlet.

Data Acquisition: The GC will separate the components of the sample, and the eluting

compounds will be ionized and fragmented in the MS. The mass spectrometer will record the

mass-to-charge ratio of the resulting ions.

Data Analysis:
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Identify the peak corresponding to Methaphenilene in the total ion chromatogram.

Analyze the mass spectrum of this peak to identify the molecular ion and the major

fragment ions.

Visualization of Experimental Workflows
The following diagrams, created using the DOT language, illustrate the logical flow of the

spectroscopic analyses.

NMR Spectroscopy Workflow IR Spectroscopy Workflow Mass Spectrometry Workflow

Sample Preparation
(Dissolve in CDCl3)
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Data Processing
(FT, Phasing, Baseline Correction)

Spectral Analysis
(Chemical Shifts, Integration, Multiplicity)
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Apply Sample to ATR Crystal

Acquire IR Spectrum

Spectral Analysis
(Functional Group Identification)

Sample Preparation
(Dissolve in Volatile Solvent)

GC Injection and Separation

Ionization and Fragmentation (EI)

Mass Analysis and Detection

Spectral Analysis
(Molecular Ion, Fragmentation Pattern)

Click to download full resolution via product page

Fig. 1: General workflow for the spectroscopic analysis of Methaphenilene.
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Methaphenilene Structure

NMR Data
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MS Data
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confirms connectivity
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confirms molecular weight
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Fig. 2: Logical relationship between spectroscopic data and structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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